4-[(2-ethylbutanoyl)amino]-N-(4-methoxy-2-nitrophenyl)benzamide
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Overview
Description
4-[(2-ethylbutanoyl)amino]-N-(4-methoxy-2-nitrophenyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes an amide linkage, a nitro group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-ethylbutanoyl)amino]-N-(4-methoxy-2-nitrophenyl)benzamide typically involves multiple steps:
Formation of the Amide Bond: The initial step involves the reaction of 4-methoxy-2-nitroaniline with 4-[(2-ethylbutanoyl)amino]benzoic acid. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using automated reactors to ensure consistent quality and yield.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, solvent, and reaction time to maximize efficiency and minimize costs.
Quality Control: Rigorous testing and quality control measures to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-[(2-ethylbutanoyl)amino]-N-(4-methoxy-2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: 4-[(2-ethylbutanoyl)amino]-N-(4-amino-2-nitrophenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-[(2-ethylbutanoyl)amino]benzoic acid and 4-methoxy-2-nitroaniline.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Probes: Utilized in the development of probes for studying biological processes due to its ability to interact with specific biomolecules.
Medicine
Pharmaceutical Research: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Material Science: Explored for use in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 4-[(2-ethylbutanoyl)amino]-N-(4-methoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amide linkage and methoxy group also contribute to its binding affinity and specificity for certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
4-[(2-ethylbutanoyl)amino]-N-(2-methoxy-4-nitrophenyl)benzamide: Similar structure but with different positioning of the methoxy and nitro groups.
4-[(2-ethylbutanoyl)amino]-N-(4-methoxy-3-nitrophenyl)benzamide: Another isomer with a different arrangement of functional groups.
Uniqueness
4-[(2-ethylbutanoyl)amino]-N-(4-methoxy-2-nitrophenyl)benzamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H23N3O5 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-(2-ethylbutanoylamino)-N-(4-methoxy-2-nitrophenyl)benzamide |
InChI |
InChI=1S/C20H23N3O5/c1-4-13(5-2)19(24)21-15-8-6-14(7-9-15)20(25)22-17-11-10-16(28-3)12-18(17)23(26)27/h6-13H,4-5H2,1-3H3,(H,21,24)(H,22,25) |
InChI Key |
MDZCCCQZSFZRDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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